5-Bromo-2-methylaniline hydrochloride
CAS No.: 874375-16-3
Cat. No.: VC13580882
Molecular Formula: C7H9BrClN
Molecular Weight: 222.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874375-16-3 |
|---|---|
| Molecular Formula | C7H9BrClN |
| Molecular Weight | 222.51 g/mol |
| IUPAC Name | 5-bromo-2-methylaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H8BrN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H |
| Standard InChI Key | LXGZOIDOPRXXTA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Br)N.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)Br)N.Cl |
Introduction
Chemical Structure and Nomenclature
5-Bromo-2-methylaniline hydrochloride is the hydrochloride salt of 5-bromo-2-methylaniline. Its molecular formula is C₇H₉BrClN, with a molecular weight of 222.51 g/mol. The structure consists of a benzene ring with substituents at the 2- (methyl), 5- (bromo), and 1- (amine hydrochloride) positions.
Key Structural Features:
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SMILES Notation:
CC1=C(C=C(C=C1)Br)N.Cl -
InChI Key:
LXGZOIDOPRXXTA-UHFFFAOYSA-N -
IUPAC Name: 5-bromo-2-methylaniline hydrochloride
The hydrochloride salt enhances solubility in polar solvents, making it advantageous for synthetic applications .
Synthesis and Production
Route 1: Arylamine Protection and Bromination
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Arylamine Protection:
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Bromination:
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Hydrolysis:
Route 2: Diazotization and Substitution
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Diazotization of 4-bromo-2-methylaniline with NaNO₂/HCl, followed by reaction with CuCl, yields 5-bromo-2-chlorotoluene, which is aminated to form the target compound .
Industrial-Scale Optimization
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Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature control during bromination.
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Automated Systems: Reduce human error in large-scale diazotization steps .
Physicochemical Properties
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Pan-RAF Inhibitors: Used in synthesizing inhibitors targeting RAF kinases for cancer therapy .
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SIRT6 Modulators: Structural analogs (e.g., 5-bromo-2-fluoro-4-methylaniline hydrochloride) enhance deacetylase activity, reducing histone levels in hepatocellular carcinoma.
Agrochemical Development
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Herbicides/Pesticides: Halogenated anilines are precursors in designing compounds with selective toxicity.
Biological Activity and Research Findings
Anticancer Research
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